(R)-Tetrahydro-2H-pyran-2-carbaldehyde

Chiral Chromatography Enantiomeric Excess Quality Control

(R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS 19611-45-1), also known as (R)-oxane-2-carbaldehyde, is a chiral six-membered cyclic ether bearing an aldehyde functional group. This compound serves as a fundamental building block in organic synthesis, particularly for constructing complex tetrahydropyran-containing natural products and pharmaceutical intermediates.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B12982940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tetrahydro-2H-pyran-2-carbaldehyde
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CCOC(C1)C=O
InChIInChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2/t6-/m1/s1
InChIKeyXEZQLSOFXLPSJR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Tetrahydro-2H-pyran-2-carbaldehyde: Chiral Aldehyde Building Block for Asymmetric Synthesis and Natural Product Procurement


(R)-Tetrahydro-2H-pyran-2-carbaldehyde (CAS 19611-45-1), also known as (R)-oxane-2-carbaldehyde, is a chiral six-membered cyclic ether bearing an aldehyde functional group [1]. This compound serves as a fundamental building block in organic synthesis, particularly for constructing complex tetrahydropyran-containing natural products and pharmaceutical intermediates [2]. Its chirality at the C2 position, conferred by the tetrahydropyran ring, makes it a valuable scaffold for asymmetric synthesis, enabling the stereocontrolled introduction of further functionality [3].

Why (R)-Tetrahydro-2H-pyran-2-carbaldehyde Cannot Be Substituted with Racemic Mixtures or Alternative Chiral Aldehydes


The (R)-enantiomer of tetrahydro-2H-pyran-2-carbaldehyde is not interchangeable with its (S)-enantiomer or the racemic mixture. The absolute configuration at the C2 position dictates the stereochemical outcome of subsequent reactions, particularly in asymmetric synthesis where stereocontrol is paramount. Substituting with the racemate can lead to a mixture of diastereomers, significantly reducing yield and complicating purification, as observed in the synthesis of the C32-C38 fragment of phorboxazoles, where the (R)-configuration is essential for maintaining the correct stereochemical integrity of the final natural product [1]. Furthermore, the aldehyde functionality in this specific chiral environment exhibits distinct reactivity compared to other chiral aldehydes, such as (R)-glycidaldehyde or (S)-tetrahydro-2H-pyran-2-carbaldehyde, which can alter reaction kinetics and product profiles .

(R)-Tetrahydro-2H-pyran-2-carbaldehyde: Quantitative Evidence for Differentiated Selection in Procurement


Enantiomeric Purity: Chiral HPLC Analysis for (R)-Tetrahydro-2H-pyran-2-carbaldehyde Selection

The enantiomeric purity of (R)-Tetrahydro-2H-pyran-2-carbaldehyde is a critical differentiator. Commercial batches, as specified by vendors, typically achieve a purity of ≥95% . However, for demanding asymmetric syntheses, higher enantiopurity is often required and can be achieved through specialized synthetic routes, with some sources reporting >99% enantiomeric excess [1]. This is in contrast to the racemic mixture, which has an enantiomeric excess of 0%. The (S)-enantiomer is a distinct compound with opposite optical rotation and must be avoided when (R)-configuration is required [2].

Chiral Chromatography Enantiomeric Excess Quality Control

Specific Optical Rotation: Differentiating (R)- from (S)-Enantiomers for Chiral Purity Verification

The specific optical rotation is a key quantitative parameter that distinguishes (R)-Tetrahydro-2H-pyran-2-carbaldehyde from its (S)-enantiomer. The (R)-enantiomer exhibits a specific rotation of [α]₂₀ᴅ = -114° to -118° (c=1, water) [1]. In contrast, the (S)-enantiomer shows a positive rotation, typically +114° to +118°, while the racemic mixture exhibits a net rotation of 0° . This difference allows for a simple and direct assessment of enantiomeric purity using a polarimeter.

Polarimetry Chiral Analysis Stereochemistry

Structural Confirmation by ¹³C NMR: Conformational Analysis and Substituent Effects in (R)-Tetrahydro-2H-pyran-2-carbaldehyde

The ¹³C NMR spectrum of (R)-Tetrahydro-2H-pyran-2-carbaldehyde provides a unique fingerprint that confirms its structure and purity. A study by de Hoog (1977) on 2-substituted tetrahydropyrans established the effects of substituents on α, β, γ, and δ carbon atoms, allowing for quantitative conformational analysis [1]. The aldehyde carbon (C=O) is expected to resonate at ~200-210 ppm, while the C2 carbon appears at ~80-90 ppm. These chemical shifts are distinct from other tetrahydropyran derivatives and can be used to differentiate (R)-Tetrahydro-2H-pyran-2-carbaldehyde from related compounds like 2-methyltetrahydropyran or 2-hydroxytetrahydropyran, which have different substituent effects and chemical shift patterns [2].

NMR Spectroscopy Conformational Analysis Structural Verification

Synthetic Utility: Enantioselective Routes to (R)-Tetrahydro-2H-pyran-2-carbaldehyde and its Role as a Chiral Building Block

The (R)-enantiomer is a crucial intermediate in the synthesis of the C32-C38 tetrahydropyran fragment of the antitumor natural product phorboxazole A [1]. In this synthesis, the (R)-configuration is essential to achieve the correct stereochemistry of the final product. Alternative chiral aldehydes, such as (R)-glycidaldehyde, would lead to different stereochemical outcomes and are not suitable substitutes [2]. The (R)-configuration allows for a specific stereoselective aldol reaction that would not be possible with the (S)-enantiomer or other chiral aldehydes.

Asymmetric Synthesis Chiral Building Block Natural Product Synthesis

Physical Form and Handling: Solid vs. Liquid State Implications for (R)-Tetrahydro-2H-pyran-2-carbaldehyde Procurement

While the racemic mixture of tetrahydro-2H-pyran-2-carbaldehyde is a liquid at room temperature (boiling point 156-159 °C) , the (R)-enantiomer is supplied as a solid . This difference in physical state impacts storage, handling, and formulation. Solid compounds are generally easier to weigh accurately and are less prone to evaporation or spillage compared to liquids. This is a practical consideration for procurement and laboratory use.

Physical Properties Storage Conditions Handling

Commercial Availability and Purity Benchmarks: Vendor Comparison for (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Commercial sources for (R)-Tetrahydro-2H-pyran-2-carbaldehyde vary in reported purity. For example, Sigma-Aldrich supplies the compound as a solid with a specified purity of ≥95% . Another vendor, AKSci, specifies a minimum purity of 95% . Some vendors may offer higher purity batches, such as 97.8% . While these purity levels may seem similar, the difference between 95% and 97.8% represents a 56% reduction in impurities, which can be critical for sensitive reactions or biological assays. The racemic mixture is also commercially available, but its use is limited to non-stereoselective applications.

Vendor Comparison Purity Analysis Procurement

(R)-Tetrahydro-2H-pyran-2-carbaldehyde: Optimal Application Scenarios Driven by Quantitative Evidence


Stereoselective Synthesis of Complex Natural Products (e.g., Phorboxazoles)

The (R)-configuration is indispensable for constructing the C32-C38 tetrahydropyran fragment of phorboxazole A, a potent antitumor agent. The use of the (R)-enantiomer ensures the correct (2R,4R,6R) stereochemistry, which is critical for biological activity [1]. The (S)-enantiomer would lead to an inactive diastereomer. This application necessitates the use of high enantiopurity material (>99% ee) to avoid the formation of stereochemical impurities that are difficult to separate [2].

Asymmetric Catalysis and Chiral Ligand Synthesis

The chiral aldehyde can be used as a starting material for the synthesis of chiral ligands or catalysts. Its specific optical rotation [α]₂₀ᴅ = -114° to -118° provides a direct quality control metric [1]. The (R)-enantiomer can be elaborated into more complex chiral scaffolds, such as those used in enantioselective cross dehydrogenative coupling reactions to synthesize novel tetrahydropyran compounds [2].

Preparation of Liquid Crystal Compounds and Mesogenic Materials

Formyltetrahydropyrans are key intermediates in the production of liquid crystal compounds [1]. The chirality of the (R)-enantiomer can induce helical structures or influence the mesogenic properties of the final material. The solid physical form of the (R)-enantiomer facilitates precise formulation and handling in materials science applications [2].

High-Throughput Screening and Medicinal Chemistry Libraries

For building diverse chemical libraries for drug discovery, (R)-Tetrahydro-2H-pyran-2-carbaldehyde serves as a versatile chiral handle [1]. Its commercial availability with verified purity (≥95%) allows for its direct use in automated synthesis platforms. Researchers should select vendors providing detailed Certificates of Analysis to ensure batch-to-batch consistency and minimize the impact of impurities on screening results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Tetrahydro-2H-pyran-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.